![molecular formula C13H16N4O2 B2499292 (Z)-2-(1-isobutyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide CAS No. 402952-81-2](/img/structure/B2499292.png)
(Z)-2-(1-isobutyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(1-isobutyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide, also known as Cucurbitacin B, is a natural compound found in various plants. It has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxamide Derivatives in Tuberculosis Treatment
Hydrazinecarboxamide derivatives, structurally related to the compound , have shown promise in treating tuberculosis. 2-Isonicotinoylhydrazinecarboxamides, for instance, displayed in vitro efficacy comparable to that of isoniazid, a frontline anti-TB drug, against M. tuberculosis. Certain halogenated derivatives were noted for their potent anti-TB activity, and some compounds exhibited significant activity against isoniazid-resistant strains of mycobacteria (Asif, 2014).
Oncological Research
Antineoplastic Actions of Hydrazines
Hydrazines and their derivatives have been studied for their antineoplastic (anti-cancer) properties. Though hydrazine itself and many of its analogs have shown antineoplastic actions in animals, the therapeutic potential has been overshadowed by the carcinogenic nature of these compounds. Procarbazine (a hydrazine derivative) was used in human medicine but is now less favored due to its carcinogenicity in humans and animals (Tóth, 1996).
Neuroscience Research
Zonisamide in Epilepsy Treatment
Zonisamide, a 1,2 benzisoxazole derivative and structurally related to hydrazinecarboxamide, has been developed as an antiepileptic drug. It's been effective in treating partial seizures and has shown potential in managing general seizures. However, its pharmacokinetic profile and potential renal-related side effects warrant further research (Peters & Sorkin, 1993).
Eigenschaften
IUPAC Name |
[2-hydroxy-1-(2-methylpropyl)indol-3-yl]iminourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-8(2)7-17-10-6-4-3-5-9(10)11(12(17)18)15-16-13(14)19/h3-6,8,18H,7H2,1-2H3,(H2,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIOPAUMHDAOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(1-isobutyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.